Lucitanib

Catalog No.
S548004
CAS No.
1058137-23-7
M.F
C26H25N3O4
M. Wt
443.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lucitanib

CAS Number

1058137-23-7

Product Name

Lucitanib

IUPAC Name

6-[7-[(1-aminocyclopropyl)methoxy]-6-methoxyquinolin-4-yl]oxy-N-methylnaphthalene-1-carboxamide

Molecular Formula

C26H25N3O4

Molecular Weight

443.5 g/mol

InChI

InChI=1S/C26H25N3O4/c1-28-25(30)19-5-3-4-16-12-17(6-7-18(16)19)33-22-8-11-29-21-14-24(23(31-2)13-20(21)22)32-15-26(27)9-10-26/h3-8,11-14H,9-10,15,27H2,1-2H3,(H,28,30)

InChI Key

CUDVHEFYRIWYQD-UHFFFAOYSA-N

SMILES

CNC(=O)C1=CC=CC2=C1C=CC(=C2)OC3=C4C=C(C(=CC4=NC=C3)OCC5(CC5)N)OC

Solubility

Soluble in DMSO, not in water

Synonyms

E3810; E-3810; E 3810; AL3810; AL 3810; AL-3810; Lucitanib.

Canonical SMILES

CNC(=O)C1=CC=CC2=C1C=CC(=C2)OC3=C4C=C(C(=CC4=NC=C3)OCC5(CC5)N)OC

Description

The exact mass of the compound Lucitanib is 443.18451 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Naphthalenes - Supplementary Records. It belongs to the ontological category of primary amino compound in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Lucitanib is a small-molecule inhibitor that targets Fibroblast Growth Factor Receptors (FGFRs). FGFRs are a family of cell-surface proteins involved in various cellular processes, including cell proliferation, migration, and angiogenesis (blood vessel formation) []. Deregulation of FGFR signaling has been implicated in the development and progression of several cancers [].

Inhibiting Tumor Growth and Angiogenesis

Lucitanib functions by blocking the activity of FGFRs, thereby hindering the signals that promote cancer cell growth and division. Additionally, it disrupts the formation of new blood vessels that tumors require for their growth and spread (angiogenesis) []. This dual action makes Lucitanib a potential therapeutic strategy for various cancers.

Preclinical Studies and Identification of Biomarkers

Preclinical studies using cell lines and animal models have shown promising results for Lucitanib in inhibiting tumor growth in different cancer types []. These studies also aim to identify biomarkers that can predict which patients might respond best to Lucitanib therapy. Biomarkers are biological molecules that can indicate the presence or severity of a disease or a patient's response to treatment [].

Lucitanib is a synthetic organic compound classified as a multi-target inhibitor, specifically designed to inhibit receptor tyrosine kinases. Its primary targets include fibroblast growth factor receptors 1-3, vascular endothelial growth factor receptors 1-3, and platelet-derived growth factor receptors α and β. The compound is known for its potential anti-angiogenic and anti-tumorigenic properties, making it a candidate for cancer therapy, particularly in cases of solid tumors such as breast cancer and nasopharyngeal carcinoma .

The IUPAC name for Lucitanib is 6-[7-[(1-aminocyclopropyl)methoxy]-6-methoxyquinolin-4-yl]oxy-N-methylnaphthalene-1-carboxamide, and its CAS Registry Number is 1058137-23-7 .

Lucitanib acts as a dual inhibitor, targeting both vascular endothelial growth factor receptors (VEGFRs) and fibroblast growth factor receptors (FGFRs) []. These receptor tyrosine kinases play a crucial role in angiogenesis (formation of new blood vessels) and tumor cell proliferation []. By blocking these receptors, Lucitanib disrupts the signaling pathways that promote tumor growth and spread [].

Studies suggest that Lucitanib inhibits VEGFR-1, -2, -3, and FGFR-1, -2 kinases with high potency, potentially leading to:

  • Reduced tumor angiogenesis: By inhibiting VEGFRs, Lucitanib can starve tumors of their blood supply, hindering their growth and spread [].
  • Inhibition of tumor cell proliferation: Blocking FGFRs can interfere with the signals that promote uncontrolled cell division in cancer cells [].
  • Induction of tumor cell death: Lucitanib may also trigger programmed cell death (apoptosis) in cancer cells [].

Further research is ongoing to fully elucidate the specific mechanisms by which Lucitanib exerts its anti-tumor effects.

As with any investigational drug, Lucitanib has potential safety concerns that are being evaluated in clinical trials. Reported side effects include fatigue, diarrhea, hypertension (high blood pressure), and proteinuria (presence of protein in the urine) [].

Lucitanib's mechanism of action involves the inhibition of various receptor tyrosine kinases, which play critical roles in cellular signaling pathways related to cell proliferation, survival, and angiogenesis. Specifically, the inhibition of fibroblast growth factor receptors can disrupt tumor growth and metastasis by blocking the pathways that promote angiogenesis. The compound has been shown to interact with multiple signaling pathways, leading to apoptosis in cancer cells .

The synthesis of Lucitanib involves several steps that typically include the formation of the quinoline core followed by the introduction of functional groups to achieve the desired pharmacological properties. While specific synthetic routes are proprietary or not fully disclosed in literature, general methods may involve condensation reactions, followed by selective modifications to introduce the naphthalene and methoxy groups necessary for its activity .

Lucitanib is primarily investigated for its applications in oncology. It is being studied for the treatment of various cancers including:

  • Metastatic breast cancer
  • Nasopharyngeal carcinoma
  • Non-small cell lung cancer

The compound is often used in clinical trials as a monotherapy or in combination with other agents to enhance therapeutic efficacy while managing side effects .

Interaction studies have shown that Lucitanib can lead to significant adverse effects such as hypertension, proteinuria, and hypothyroidism. These interactions are primarily due to its mechanism of action on multiple receptor tyrosine kinases which are involved in vascular regulation and metabolic processes . Pharmacokinetic studies have also assessed its absorption, distribution, metabolism, and excretion characteristics to optimize dosing regimens .

Lucitanib shares structural and functional similarities with several other receptor tyrosine kinase inhibitors. Below is a comparison highlighting its uniqueness:

Compound NameTarget ReceptorsUnique Features
PazopanibVEGFR1-3, PDGFRα/βPrimarily used for renal cell carcinoma; oral administration.
AxitinibVEGFR1-3Strongly selective for vascular endothelial growth factor receptors; used for renal cancer.
RegorafenibVEGFR1-3, PDGFRα/βMulti-targeted; used for colorectal cancer; oral formulation.
ErlotinibEpidermal growth factor receptorSpecific to epidermal growth factor signaling; used in lung cancer.

Lucitanib's unique profile lies in its multi-target approach focusing on fibroblast growth factor receptors alongside vascular endothelial growth factor receptors. This dual targeting may provide enhanced therapeutic benefits for tumors that rely on both pathways for growth and survival .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.6

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

443.18450629 g/mol

Monoisotopic Mass

443.18450629 g/mol

Heavy Atom Count

33

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

PP449XA4BH

Pharmacology

Lucitanib is a novel dual inhibitor targeting human vascular endothelial growth factor receptors (VEGFRs) and fibroblast growth factor receptors (FGFRs) with antiangiogenic activity. Lucitanib inhibits VEGFR-1, -2, -3 and FGFR-1, -2 kinases in the nM range, which may result in the inhibition of tumor angiogenesis and tumor cell proliferation, and the induction of tumor cell death. Both VEGFRs and FGFRs belong to the family of receptor tyrosine kinases that may be upregulated in various tumor cell types.

KEGG Target based Classification of Drugs

Protein kinases
Receptor tyrosine kinases (RTK)
FGFR family
FGFR1 (CD331) [HSA:2260] [KO:K04362]

Other CAS

1058137-23-7

Wikipedia

Lucitanib

Dates

Modify: 2023-08-15
1: Colzani M, Noberini R, Romanenghi M, Colella G, Pasi M, Fancelli D, Varasi M, Minucci S, Bonaldi T. Quantitative chemical proteomics identifies novel targets of the anti-cancer multi-kinase inhibitor E-3810. Mol Cell Proteomics. 2014 Jun;13(6):1495-509. doi: 10.1074/mcp.M113.034173. Epub 2014 Apr 2. PubMed PMID: 24696502; PubMed Central PMCID: PMC4047469.
2: Zangarini M, Ceriani L, Bello E, Damia G, Cereda R, Camboni MG, Zucchetti M. HPLC-MS/MS method for quantitative determination of the novel dual inhibitor of FGF and VEGF receptors E-3810 in tumor tissues from xenograft mice and human biopsies. J Mass Spectrom. 2014 Jan;49(1):19-26. doi: 10.1002/jms.3305. PubMed PMID: 24446259.
3: Bello E, Taraboletti G, Colella G, Zucchetti M, Forestieri D, Licandro SA, Berndt A, Richter P, D'Incalci M, Cavalletti E, Giavazzi R, Camboni G, Damia G. The tyrosine kinase inhibitor E-3810 combined with paclitaxel inhibits the growth of advanced-stage triple-negative breast cancer xenografts. Mol Cancer Ther. 2013 Feb;12(2):131-40. doi: 10.1158/1535-7163.MCT-12-0275-T. Epub 2012 Dec 27. PubMed PMID: 23270924.
4: Damia G, Colella G, Camboni G, D'Incalci M. Is PDGFR an important target for E-3810? J Cell Mol Med. 2012 Nov;16(11):2838-9. doi: 10.1111/j.1582-4934.2012.01601.x. PubMed PMID: 22805298.
5: Sala F, Bagnati R, Livi V, Cereda R, D'Incalci M, Zucchetti M. Development and validation of a high-performance liquid chromatography-tandem mass spectrometry method for the determination of the novel inhibitor of angiogenesis E-3810 in human plasma and its application in a clinical pharmacokinetic study. J Mass Spectrom. 2011 Oct;46(10):1039-45. doi: 10.1002/jms.1985. PubMed PMID: 22012670.
6: Bello E, Colella G, Scarlato V, Oliva P, Berndt A, Valbusa G, Serra SC, D'Incalci M, Cavalletti E, Giavazzi R, Damia G, Camboni G. E-3810 is a potent dual inhibitor of VEGFR and FGFR that exerts antitumor activity in multiple preclinical models. Cancer Res. 2011 Feb 15;71(4):1396-405. doi: 10.1158/0008-5472.CAN-10-2700. Epub 2011 Jan 6. PubMed PMID: 21212416.
7: Kawai T, Ikeda H, Harada Y, Saitou T. [Changes in the rat stomach after long-term administration of proton pump inhibitors (AG-1749 and E-3810)]. Nihon Rinsho. 1992 Jan;50(1):188-93. Japanese. PubMed PMID: 1311785.

Explore Compound Types